The History and Discovery of 6-(2-Aminopropyl)benzofuran (6-APB): A Technical Guide
The History and Discovery of 6-(2-Aminopropyl)benzofuran (6-APB): A Technical Guide
Abstract
6-(2-Aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen of the phenethylamine, amphetamine, and benzofuran (B130515) classes.[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), it emerged in the scientific literature in the late 20th century and subsequently on the novel psychoactive substance (NPS) market in the early 21st century. This technical guide provides an in-depth overview of the history, discovery, synthesis, and pharmacological profile of 6-APB, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive summary of its receptor binding and functional data, detailed experimental methodologies from key studies, and visualizations of its synthesis and mechanism of action.
History and Discovery
The development of 6-(2-Aminopropyl)benzofuran is rooted in the scientific exploration of non-neurotoxic alternatives to MDMA. The initial synthesis of 6-APB was accomplished in 1993 by a research team at Purdue University led by the distinguished American pharmacologist and medicinal chemist, Dr. David E. Nichols.[2][3][4][5] The primary goal of this research was to investigate how replacing the methylenedioxy ring of MDA with a benzofuran ring would alter the compound's interaction with serotonergic systems, potentially reducing the neurotoxicity associated with MDA and its derivatives.[2]
The first formal description of 6-APB's chemical synthesis in scientific literature appeared in a 2000 publication by Briner and colleagues, as part of a research initiative to develop selective serotonin (B10506) 5-HT₂C receptor agonists.[6] Despite its creation in an academic setting for therapeutic research, 6-APB did not see human use for over a decade.[2][7]
Around 2010, 6-APB emerged on the recreational drug market, particularly in the UK, where it was sold as a "legal high" under the brand name "Benzofury".[1][7][8] Its appearance as a novel psychoactive substance prompted further scientific investigation into its detailed pharmacology, toxicology, and potential for abuse to address public health concerns.[2]
Pharmacological Profile
6-APB's psychoactive effects are primarily attributed to its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][7] It also demonstrates significant agonist activity at several serotonin receptor subtypes, most notably the 5-HT₂B receptor.
Monoamine Transporter Activity
In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK-293) cells transfected with human transporters have demonstrated that 6-APB is a potent, substrate-type releaser at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).[6] It is generally more potent than MDA and MDMA at inducing monoamine release.[6]
Table 1: Monoamine Release Potency (EC₅₀, nM) in Rat Brain Synaptosomes
| Compound | DAT | NET | SERT |
| 6-APB | 10 nM | 14 nM | 36 nM |
| MDA | 41 nM | 50 nM | 161 nM |
Data sourced from Baumann et al. (2020).[6]
Table 2: Monoamine Reuptake Inhibition
| Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| SERT | 2,698 | 930 |
| DAT | 150 | 3,300 |
| NET | 117 | 190 |
Data sourced from Wikipedia, citing multiple studies.[1]
Receptor Binding and Functional Activity
6-APB exhibits high affinity and potent agonism at the serotonin 5-HT₂B receptor.[1][7] This potent activity is a significant concern, as chronic agonism of the 5-HT₂B receptor is associated with cardiotoxicity and valvulopathy, similar to the withdrawn anorectic drug fenfluramine.[1][7] It also binds to other serotonin and adrenergic receptors, though generally with lower affinity.
Table 3: Receptor Binding Affinities (Kᵢ, nM)
| Receptor | Kᵢ (nM) |
| 5-HT₂B | 3.7 |
| α₂C-Adrenergic | 45 |
| 5-HT₂C | 270 |
| 5-HT₁A | 1,500 |
Data sourced from Wikipedia and PsychonautWiki.[1][7]
Table 4: Receptor Functional Activity
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Activity |
| 5-HT₂B | 140 | 70% | Partial/Full Agonist |
| 5-HT₂A | 5,900 | 43% | Partial Agonist |
Data sourced from Wikipedia.[1]
Experimental Protocols
Chemical Synthesis of 6-APB
The synthesis of 6-APB was described by Briner et al. and later utilized by Casale and Hays for the characterization of forensic standards.[1][9] The protocol involves a multi-step process starting from 3-bromophenol (B21344).
Key Steps:
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Acetal (B89532) Formation: 3-bromophenol is refluxed with bromoacetaldehyde (B98955) diethyl acetal and sodium hydride (NaH) to produce the corresponding diethyl acetal.
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Cyclization: The acetal is heated with polyphosphoric acid, which induces cyclization and results in a mixture of bromobenzofuran isomers, primarily 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.
-
Isomer Separation: The isomers are separated using silica (B1680970) gel column chromatography.
-
Propanone Conversion: The isolated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.
-
Reductive Amination: The final step is a reductive amination of the propanone to yield 6-(2-Aminopropyl)benzofuran (6-APB).
-
Salt Formation: The resulting freebase is typically converted to its hydrochloride (HCl) salt for improved stability and handling.[1][9]
In Vitro Monoamine Transporter Assays
The monoamine-releasing properties of 6-APB were characterized by Baumann et al. using in vitro assays with rat brain synaptosomes.[6]
Protocol Outline:
-
Synaptosome Preparation: Crude synaptosomes are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET).
-
Radiolabel Loading: Synaptosomes are pre-loaded with a specific tritiated monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Drug Incubation: The loaded synaptosomes are incubated with various concentrations of the test drug (e.g., 6-APB) in a physiological buffer.
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Release Measurement: The incubation is terminated by rapid filtration. The amount of [³H]monoamine released into the supernatant is measured using liquid scintillation counting.
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Data Analysis: The amount of release is compared to baseline (spontaneous release) and maximum release (induced by a known releaser like amphetamine or Triton X-100). Dose-response curves are generated to calculate EC₅₀ values.
In Vivo Microdialysis
To assess the effects of 6-APB on extracellular neurotransmitter levels in the living brain, in vivo microdialysis is employed. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of conscious, freely moving animals.[6]
Protocol Outline:
-
Guide Cannula Implantation: Rats are anesthetized, and a guide cannula is surgically implanted, targeting a specific brain region, such as the nucleus accumbens.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Sampling: Perfusate samples (dialysates) are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
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Drug Administration: 6-APB (or vehicle) is administered, typically via intravenous (i.v.) injection.
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Post-Injection Sampling: Dialysate collection continues for several hours after drug administration.
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Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-injection baseline.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for 6-APB involves its interaction with presynaptic monoamine transporters (DAT, NET, SERT). As a substrate-type releaser, it is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytosolic concentration. This action, combined with its ability to induce reverse transport through the monoamine transporters, results in a significant, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.
Conclusion
6-(2-Aminopropyl)benzofuran was originally synthesized as a research chemical to explore safer alternatives to existing amphetamines. Its pharmacology is complex, characterized by potent monoamine release and significant activity at serotonin receptors. While this profile produces entactogenic effects sought in recreational contexts, the potent 5-HT₂B agonism raises significant concerns about its long-term cardiovascular safety. The data and protocols summarized in this guide provide a technical foundation for professionals in pharmacology and drug development to understand the history, synthesis, and mechanism of action of this notable psychoactive compound.
References
- 1. 6-APB - Wikipedia [en.wikipedia.org]
- 2. 6-(2-Aminopropyl)benzofuran Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]
- 3. David E. Nichols - Wikipedia [en.wikipedia.org]
- 4. psychonautguides.news [psychonautguides.news]
- 5. tripsitter.com [tripsitter.com]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. drugwise.org.uk [drugwise.org.uk]
- 9. forendex.southernforensic.org [forendex.southernforensic.org]
